

mass spectrometry analysis of 3,8-dichloro-1,5-naphthyridine

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Compound of Interest

Compound Name: 3,8-Dichloro-1,5-naphthyridine

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **3,8-Dichloro-1,5-naphthyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound with a molecular formula of $C_8H_4Cl_2N_2$ and a molecular weight of approximately 199.04 g/mol .[\[1\]](#)[\[2\]](#) As with many substituted naphthyridines, this compound is of interest to researchers in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such molecules. This guide provides a comprehensive overview of the theoretical mass spectrometry analysis of **3,8-dichloro-1,5-naphthyridine**, based on established principles of electron ionization (EI) mass spectrometry and the known fragmentation patterns of related chloroaromatic and heterocyclic compounds.

Due to the absence of published experimental mass spectra for this specific compound, this document presents a predictive analysis to aid researchers in interpreting their own experimental data.

Predicted Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI) conditions, typically at 70 eV, **3,8-dichloro-1,5-naphthyridine** is expected to produce a distinct mass spectrum characterized by a prominent molecular ion cluster and several key fragment ions. The stable aromatic nature of the naphthyridine ring suggests that the molecular ion will be readily observed.[3][4]

The Molecular Ion ($M^{+ \cdot}$)

The molecular ion peak is the most valuable piece of information in a mass spectrum as it provides the molecular weight of the analyte. For **3,8-dichloro-1,5-naphthyridine**, the presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in an approximate 3:1 ratio.[5] Consequently, the mass spectrum will exhibit three peaks for the molecular ion:

- $M^{+ \cdot}$: The peak corresponding to the molecule containing two ^{35}Cl atoms ($\text{C}_8\text{H}_4^{35}\text{Cl}_2\text{N}_2$).
- $(M+2)^{+ \cdot}$: The peak for molecules with one ^{35}Cl and one ^{37}Cl atom ($\text{C}_8\text{H}_4^{35}\text{Cl}^{37}\text{ClN}_2$).
- $(M+4)^{+ \cdot}$: The peak for molecules with two ^{37}Cl atoms ($\text{C}_8\text{H}_4^{37}\text{Cl}_2\text{N}_2$).

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Predicted Fragmentation Pathways

The energetically unstable molecular ions will undergo fragmentation to form more stable ions. [6] The fragmentation of **3,8-dichloro-1,5-naphthyridine** is predicted to proceed through several key steps, primarily involving the loss of chlorine atoms and the breakdown of the heterocyclic ring system.

- Loss of a Chlorine Radical ($[\text{M}-\text{Cl}]^{+ \cdot}$): The initial and most favorable fragmentation step is typically the cleavage of a C-Cl bond to release a chlorine radical ($\text{Cl}\cdot$).[5][7] This results in a cation at m/z 163 (for ^{35}Cl loss) and m/z 165 (for ^{37}Cl loss).
- Sequential Loss of a Second Chlorine Species: Following the first chlorine loss, the resulting $[\text{M}-\text{Cl}]^{+ \cdot}$ ion can undergo further fragmentation:
 - Loss of a second Chlorine Radical: This would lead to a fragment ion $[\text{M}-2\text{Cl}]^{+ \cdot}$.

- Loss of HCl: A more common pathway for dichlorinated aromatic compounds is the elimination of a neutral hydrochloric acid (HCl) molecule.[7]
- Fragmentation of the Naphthyridine Ring: The naphthyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN). This is a characteristic fragmentation pattern for pyridine and other nitrogen-containing heterocyclic compounds.[8][9]

Data Presentation: Predicted Mass Fragments

The following table summarizes the key ions predicted to be observed in the 70 eV EI mass spectrum of **3,8-dichloro-1,5-naphthyridine**.

Predicted m/z	Isotopic Pattern (Relative Intensity)	Proposed Ion Identity	Fragmentation Pathway
198 / 200 / 202	9:6:1	$[\text{C}_8\text{H}_4\text{Cl}_2\text{N}_2]^{+}$	Molecular Ion (M^{+})
163 / 165	3:1	$[\text{C}_8\text{H}_4\text{ClN}_2]^{+}$	$[\text{M}-\text{Cl}]^{+}$
127	N/A	$[\text{C}_8\text{H}_3\text{N}_2]^{+}$	$[\text{M}-\text{Cl}-\text{HCl}]^{+}$
101	N/A	$[\text{C}_7\text{H}_3\text{N}]^{+}$	$[\text{M}-\text{Cl}-\text{HCl}-\text{HCN}]^{+}$

Experimental Protocols

A standard method for the analysis of a solid, volatile compound like **3,8-dichloro-1,5-naphthyridine** would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

GC-MS with Electron Ionization Protocol

- Sample Preparation:
 - Prepare a dilute solution of **3,8-dichloro-1,5-naphthyridine** (e.g., 100 $\mu\text{g/mL}$) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Conditions:

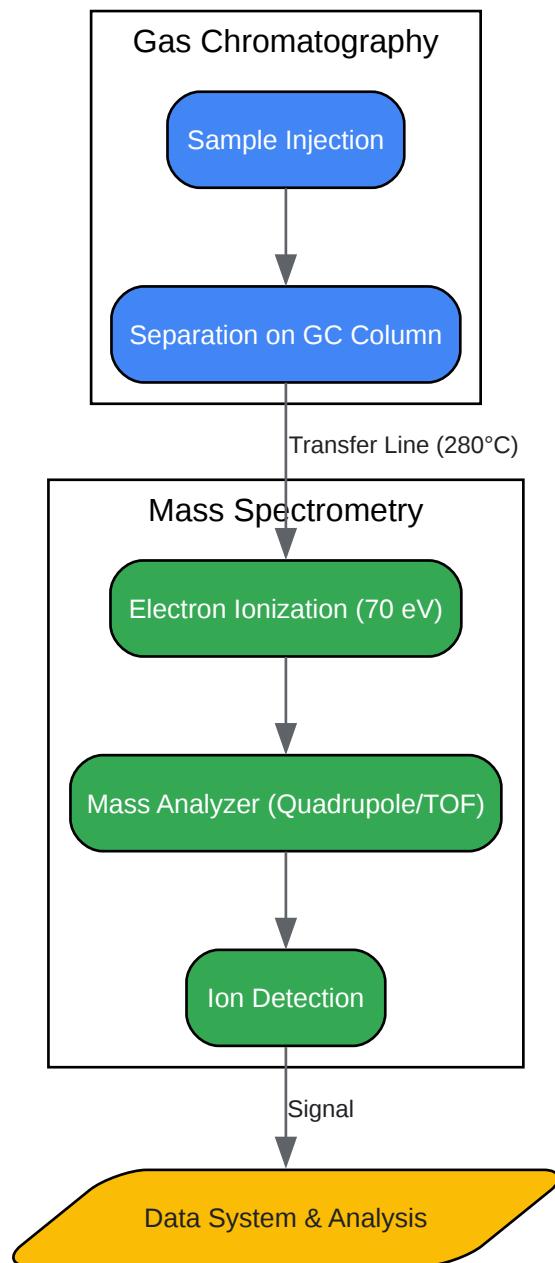
- Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[\[10\]](#)[\[11\]](#)
 - Ionization Energy: 70 eV.[\[12\]](#)
 - Source Temperature: 230 °C.[\[3\]](#)
 - Quadrupole Temperature: 150 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
 - Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations



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Caption: Predicted EI fragmentation pathway for **3,8-dichloro-1,5-naphthyridine**.

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Caption: General experimental workflow for GC-MS analysis.

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